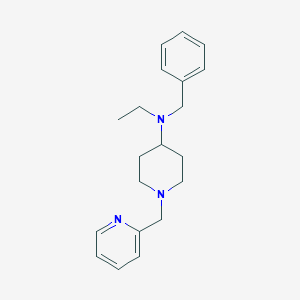![molecular formula C19H28N2O5 B247074 Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B247074.png)
Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate, also known as EMDP, is a synthetic compound that belongs to the class of psychoactive substances. EMDP is a derivative of the chemical compound MDPV (Methylenedioxypyrovalerone), which is a popular designer drug that has been banned in many countries due to its potential for abuse and addiction. EMDP is a relatively new compound that has gained attention in the scientific community for its potential application in research studies.
作用機序
The mechanism of action for Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate involves the inhibition of the dopamine transporter, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the psychoactive effects of Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate, which include euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects
Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate has been found to have a number of biochemical and physiological effects in the body. These effects include an increase in heart rate, blood pressure, and body temperature. Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate has also been found to cause a release of serotonin and norepinephrine, which are neurotransmitters that are involved in the regulation of mood and appetite.
実験室実験の利点と制限
Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate has a number of advantages for use in lab experiments. Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate is a relatively new compound that has not been extensively studied, which makes it an attractive option for researchers who are interested in exploring new areas of scientific inquiry. Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate is also relatively easy to synthesize, which makes it a cost-effective option for lab experiments.
However, there are also limitations to the use of Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate in lab experiments. Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate is a psychoactive substance that has the potential for abuse and addiction, which raises ethical concerns about its use in research studies. Additionally, Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate has not been extensively studied, which means that there is limited information available about its long-term effects on the body.
将来の方向性
There are a number of future directions for research on Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate. One area of interest is the potential of Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate as a treatment for psychiatric disorders, such as depression and anxiety. Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate has been found to have a similar mechanism of action to other psychoactive substances that have shown promise in the treatment of these disorders.
Another area of interest is the potential of Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate as a tool for studying the dopamine transporter. Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate has a high affinity for the dopamine transporter, which makes it a valuable tool for investigating the role of this transporter in the regulation of dopamine levels in the brain.
Conclusion
Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate is a synthetic compound that has gained attention in the scientific community for its potential application in research studies. Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate has a similar mechanism of action to other psychoactive substances, which makes it an attractive option for researchers who are interested in exploring new areas of scientific inquiry. While there are limitations to the use of Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate in lab experiments, there are also a number of future directions for research on this compound.
合成法
The synthesis method for Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate involves the reaction of 3,4-methylenedioxyphenyl-2-propanone (MDP-2-P) with 2,5-dimethoxyaniline (DMA) and piperidine in the presence of ethyl chloroformate. The resulting product is Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate, which is a white crystalline powder that is soluble in organic solvents.
科学的研究の応用
Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate has been used in scientific research studies to investigate its potential as a psychoactive substance. Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate has been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This suggests that Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate may have a similar mechanism of action to other psychoactive substances, such as cocaine and amphetamines.
特性
製品名 |
Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate |
|---|---|
分子式 |
C19H28N2O5 |
分子量 |
364.4 g/mol |
IUPAC名 |
ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C19H28N2O5/c1-4-26-19(23)14-6-5-10-21(13-14)11-9-18(22)20-16-12-15(24-2)7-8-17(16)25-3/h7-8,12,14H,4-6,9-11,13H2,1-3H3,(H,20,22) |
InChIキー |
KKCXLTDHQXIDPD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)CCC(=O)NC2=C(C=CC(=C2)OC)OC |
正規SMILES |
CCOC(=O)C1CCCN(C1)CCC(=O)NC2=C(C=CC(=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-({4-[Benzyl(ethyl)amino]-1-piperidinyl}methyl)-2,6-dimethoxyphenol](/img/structure/B246992.png)

amino]-N-(4-fluorophenyl)propanamide](/img/structure/B246995.png)
![N-(4-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246996.png)
![3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B246997.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea](/img/structure/B246998.png)
![N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247001.png)
![6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B247003.png)

![4-Bromo-2-{[4-(2,6-dimethyl-4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247010.png)
![2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247012.png)
![2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247013.png)
![2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247014.png)